molecular formula C15H22Br2N2O2 B15344918 Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy- CAS No. 56266-58-1

Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy-

Cat. No.: B15344918
CAS No.: 56266-58-1
M. Wt: 422.15 g/mol
InChI Key: NORHZSMKLTXYEU-UHFFFAOYSA-N
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Description

Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- is a complex organic compound that belongs to the class of acetanilides. This compound is characterized by the presence of an acetanilide core, substituted with a bis(2-bromoethyl)amino group and an ethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- typically involves the reaction of acetanilide with bis(2-bromoethyl)amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bis(2-bromoethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetanilide derivatives.

Scientific Research Applications

Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: The parent compound, used as an analgesic and antipyretic.

    N-Phenylacetamide: Another derivative of acetanilide with similar properties.

    Bis(2-bromoethyl)amine: A related compound with similar reactivity.

Uniqueness

Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- is unique due to the presence of both the bis(2-bromoethyl)amino group and the ethoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler acetanilide derivatives.

Properties

CAS No.

56266-58-1

Molecular Formula

C15H22Br2N2O2

Molecular Weight

422.15 g/mol

IUPAC Name

N-[3-[[bis(2-bromoethyl)amino]methyl]-4-ethoxyphenyl]acetamide

InChI

InChI=1S/C15H22Br2N2O2/c1-3-21-15-5-4-14(18-12(2)20)10-13(15)11-19(8-6-16)9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20)

InChI Key

NORHZSMKLTXYEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)CN(CCBr)CCBr

Origin of Product

United States

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